Sesamin

Catalog No.
S543033
CAS No.
607-80-7
M.F
C20H18O6
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sesamin

CAS Number

607-80-7

Product Name

Sesamin

IUPAC Name

5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m0/s1

InChI Key

PEYUIKBAABKQKQ-AFHBHXEDSA-N

SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Solubility

Soluble in DMSO

Synonyms

asarinin, epi-sesamin, episesamin, sesamin, sesamin, (1R-(1alpha,3aalpha,4alpha,6aalpha))-isomer, sesamin, (1R-(1alpha,3aalpha,4beta,6aalpha))-isomer

Canonical SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Isomeric SMILES

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6

Description

The exact mass of the compound Sesamin is 354.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640330. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of benzodioxoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

Sesamin exhibits strong antioxidant activity. Studies have shown it can scavenge free radicals, which are unstable molecules that damage cells and contribute to various diseases [1]. This antioxidant property suggests Sesamin might play a role in preventing oxidative stress-related conditions like cardiovascular disease, neurodegenerative diseases, and certain cancers [1].

Source

[1] Polyester-releasing sesamin by electrospinning technique for the application of bone tissue engineering - PubMed ()

Anti-inflammatory Effects

Sesamin's anti-inflammatory properties are another area of research. Studies suggest it can modulate inflammatory pathways, potentially reducing inflammation and associated diseases like arthritis, inflammatory bowel disease, and asthma [2].

Source

Needs further research to confirm specific applications.

Bone Health

Sesamin shows promise in promoting bone health. Research indicates it can stimulate the activity of osteoblasts, cells responsible for bone formation [1]. Additionally, studies using Sesamin-loaded scaffolds suggest its potential application in bone tissue engineering [1].

Source

[1] Polyester-releasing sesamin by electrospinning technique for the application of bone tissue engineering - PubMed ()

Sesamin is a lignan, a type of phytonutrient predominantly found in sesame oil (from Sesamum indicum). It is characterized by its unique chemical structure, which includes a furofuran backbone and two methylenedioxyphenyl groups. The molecular formula of sesamin is C20_{20}H18_{18}O6_6, and it is known for its various health benefits, including antioxidant properties and potential therapeutic effects against several diseases. Sesamin is present in sesame oil at concentrations of approximately 0.14% by mass, alongside another lignan, sesamolin .

  • Antioxidant Activity: Sesamin's structure allows it to scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory Effects: Sesamin may modulate inflammatory pathways, potentially reducing chronic inflammation.
  • Liver Protection: Studies suggest sesamin may improve liver function and reduce damage caused by toxins or alcohol.
  • Toxicity: Studies suggest low oral toxicity of sesamin in animals.
  • Flammability: No data readily available on the flammability of sesamin.
  • Reactivity: Sesamin is likely stable under normal storage conditions but may react with strong oxidizing agents [].

Sesamin undergoes various chemical transformations, particularly during its metabolism. When metabolized in the liver, sesamin is converted into several metabolites, including enterolactone, which possesses antioxidant properties. Notably, studies have shown that sesamin can decompose under supercritical water conditions, leading to the formation of catechol derivatives that exhibit strong radical scavenging activities. This decomposition highlights sesamin's potential as a precursor for developing antioxidants through one-step reactions .

Sesamin exhibits a range of biological activities:

  • Antioxidant Effects: Although sesamin itself does not demonstrate significant antioxidant activity in vitro, its metabolites do show strong antioxidant properties after metabolism in the liver .
  • Neuroprotective Effects: Research indicates that sesamin may protect neuronal cells from oxidative stress and improve cognitive functions by increasing the production of ketone bodies when glucose levels are low in the brain .
  • Modulation of Ionic Currents: Sesamin has been shown to influence voltage-gated sodium and potassium currents in electrically excitable cells, suggesting potential implications for cardiac and neurological health .

Various methods have been developed for the synthesis of sesamin:

  • Natural Extraction: The primary method involves extracting sesamin from sesame oil or the bark of Fagara plants.
  • Chemical Synthesis: Asymmetric synthesis techniques have been explored, including l-proline-catalyzed crossed-aldol reactions to create chiral centers essential for sesamin's structure .
  • Supercritical Fluid Techniques: Recent studies have investigated using supercritical water to decompose sesamin into useful metabolites while retaining its bioactivity .

Sesamin has several applications:

  • Nutritional Supplement: It is utilized as a dietary fat-reduction supplement due to its ability to modulate lipid metabolism.
  • Pharmaceuticals: Sesamin shows promise as an antineoplastic agent and neuroprotective agent, indicating potential therapeutic roles in cancer and neurodegenerative diseases .
  • Food Industry: Its antioxidant properties make it valuable in food preservation and enhancing nutritional profiles.

Studies on sesamin's interactions reveal its complex role in biological systems:

  • Synergistic Effects with Other Compounds: Sesamin may enhance the effects of other dietary components, such as vitamins and minerals, through synergistic mechanisms.
  • Impact on Drug Metabolism: Sesamin can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

Sesamin shares structural and functional similarities with other lignans found in sesame oil. Here are some notable compounds:

CompoundStructure CharacteristicsUnique Features
SesamolinContains a furofuran structure similar to sesaminExhibits distinct antioxidant properties
SesamolA phenolic compound with a simpler structureKnown for its anti-inflammatory and neuroprotective effects
EnterolactoneMajor metabolite of sesaminAssociated with various health benefits including cardiovascular health

Sesamin's uniqueness lies in its specific metabolic pathways and biological activities that differentiate it from other lignans. While all these compounds contribute to the health benefits associated with sesame oil, sesamin's distinct metabolic products and their effects on human health make it particularly noteworthy.

The biosynthesis of sesamin begins with the phenylpropanoid pathway, which originates from the essential amino acid phenylalanine [1]. This pathway represents one of the most important secondary metabolic routes in plants, leading to the formation of lignans, including sesamin. The initial step involves the conversion of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase, followed by a series of hydroxylation and methylation reactions that ultimately produce E-coniferyl alcohol [2] [3].

E-coniferyl alcohol serves as the primary precursor for all lignan biosynthesis, including sesamin formation [2] [4]. This monolignol undergoes stereoselective dimerization through the action of dirigent proteins in the presence of oxidative enzymes such as laccases or peroxidases [4] [5]. The resulting product, (+)-pinoresinol, represents the first committed intermediate in the sesamin biosynthetic pathway [2] [6].

The conversion of (+)-pinoresinol to sesamin involves two sequential methylenedioxy bridge formations. The first bridge formation converts (+)-pinoresinol to (+)-piperitol, while the second transforms (+)-piperitol into (+)-sesamin [2] [6]. This pathway has been extensively characterized through radioisotope tracer experiments and enzymatic studies, confirming that (+)-pinoresinol and (+)-piperitol are the direct precursors of sesamin [2].

Enzymatic Reactions in Sesamin Formation

The enzymatic machinery responsible for sesamin biosynthesis involves multiple specialized enzymes working in concert. The initial dimerization of E-coniferyl alcohol is catalyzed by dirigent proteins, which exhibit remarkable stereoselective control over the coupling reaction [4] [5]. Kinetic studies have revealed that dirigent proteins bind coniferyl alcohol with a dissociation constant (Kd) of 370 ± 65 μM, but show much higher affinity for the radical intermediate with an apparent Km of approximately 10 nM [4].

The dirigent protein-mediated coupling reaction requires the presence of oxidative enzymes to generate the coniferyl alcohol radical intermediate [4] [7]. This radical-radical coupling occurs through a mechanism where two coniferyl alcohol radicals bind to a single active site on the dirigent protein, enabling stereoselective 8-8' coupling with concomitant intramolecular cyclization to form (+)-pinoresinol [7].

Following pinoresinol formation, the pathway proceeds through cytochrome P450-dependent methylenedioxy bridge formations. These reactions represent unique oxidative transformations that involve the formation of cyclic ether bridges between adjacent aromatic rings [2] [8]. The methylenedioxy bridge formation is mechanistically distinct from typical cytochrome P450 reactions, involving intramolecular cyclization following hydroxylation [8].

Role of Cytochrome P450 in Methylenedioxy Bridge Formation

Cytochrome P450 enzymes play a central role in sesamin biosynthesis through their ability to catalyze methylenedioxy bridge formations [2] [8]. These enzymes belong to specialized subfamilies that have evolved to perform this unique oxidative transformation. The methylenedioxy bridge formation involves the oxidation of methylenedioxy precursors with concurrent cyclization to form the characteristic furofuran ring structure of sesamin [2].

The mechanism of methylenedioxy bridge formation by cytochrome P450 enzymes involves several key steps. Initial hydroxylation of the aromatic ring creates a reactive intermediate that undergoes intramolecular nucleophilic attack to form the methylenedioxy bridge [8]. This process requires molecular oxygen and NADPH as cofactors, with the reaction proceeding through a heme-mediated oxidation mechanism [2].

The structural requirements for methylenedioxy bridge formation are highly specific, requiring precise substrate positioning within the enzyme active site [8]. The cytochrome P450 enzymes involved in sesamin biosynthesis have evolved active site architectures that accommodate the bulky lignan substrates while maintaining the stereospecificity required for proper bridge formation [9] [10].

CYP81Q1 and CYP92B14 Enzymes in Biosynthesis

CYP81Q1 represents the key enzyme in sesamin biosynthesis, exhibiting dual catalytic activity for both methylenedioxy bridge formations required to convert (+)-pinoresinol to sesamin [2] [11]. This enzyme catalyzes the sequential conversion of (+)-pinoresinol to (+)-piperitol and then (+)-piperitol to (+)-sesamin through two distinct methylenedioxy bridge formations [2] [12].

Functional characterization of CYP81Q1 has revealed its unique ability to perform both reactions with the same enzyme [2] [11]. The enzyme shows temporal expression patterns that correlate with sesamin accumulation during seed development, with peak expression occurring around 35 days after pollination [2]. CYP81Q1 requires cytochrome P450 reductase (CPR1) for optimal activity, as the reductase provides the necessary electrons for the oxidative reactions [11].

CYP92B14 represents a second cytochrome P450 enzyme involved in sesamin metabolism, catalyzing the oxidation of (+)-sesamin to produce (+)-sesamolin and (+)-sesaminol [13] [9]. This enzyme exhibits remarkable catalytic plasticity, employing multiple reaction mechanisms including oxidative rearrangement of α-oxy-substituted aryl groups [13] [14]. The discovery of CYP92B14 revealed the final steps in sesame lignan biosynthesis and highlighted the metabolic diversity generated by cytochrome P450 enzymes [13].

CYP92B14 shows distinct activity patterns depending on the species. In Sesamum indicum, SiCYP92B14 produces both (+)-sesamolin and (+)-sesaminol from (+)-sesamin, while in Sesamum radiatum, SrCYP92B14 predominantly produces (+)-sesaminol [9] [10]. This functional divergence contributes to the species-specific lignan profiles observed in different Sesamum species [9].

Genetic Regulation of Sesamin Production

The genetic regulation of sesamin biosynthesis involves complex transcriptional control mechanisms that coordinate the expression of multiple biosynthetic genes. The CYP81Q1 gene shows developmental stage-specific expression patterns, with transcription levels closely correlating with sesamin accumulation during seed development [2] [15]. Peak expression occurs during the middle stages of seed development, coinciding with maximum sesamin synthesis [2].

Comparative analysis of sesame cultivars has revealed significant genetic variation in CYP81Q1 expression levels. High-sesamin cultivars such as 'Gomazou' show considerably higher CYP81Q1 expression compared to low-sesamin varieties like 'Kin-goma' [15]. This correlation between gene expression and sesamin content suggests that transcriptional regulation is a primary determinant of sesamin accumulation [15].

The genetic basis of sesamin deficiency in some sesame lines has been linked to mutations in the CYP92B14 gene. Specifically, a deletion of four C-terminal amino acids (Del4C) in CYP92B14 is associated with reduced sesamolin production [13]. This genetic variation demonstrates the importance of enzyme structure in maintaining catalytic activity and product specificity [13].

Environmental factors also influence the genetic regulation of sesamin biosynthesis. Gene expression studies have shown that environmental stress conditions can modulate the transcription of biosynthetic genes, leading to altered sesamin accumulation patterns [16] [17]. These regulatory responses allow plants to adjust their secondary metabolite production in response to environmental challenges [16].

Variations in Biosynthetic Pathways Across Plant Species

Significant variations in sesamin biosynthesis exist across different plant species, reflecting the evolutionary diversification of lignan metabolic pathways. Within the Sesamum genus, different species exhibit distinct lignan profiles due to variations in their biosynthetic enzymes [9] [10]. Sesamum indicum accumulates primarily sesamin, sesamolin, and sesaminol glucosides, while Sesamum radiatum produces sesamin along with unique sesaminol derivatives such as sesangolin and 7-episesantalin [9].

The functional differences between species-specific cytochrome P450 enzymes contribute to these pathway variations. SrCYP92B14 from Sesamum radiatum shows predominantly sesaminol-producing activity, while SiCYP92B14 from Sesamum indicum produces both sesamolin and sesaminol from sesamin [9] [10]. These enzymatic differences result from amino acid sequence variations in critical active site regions [9].

Some Sesamum species, such as Sesamum alatum, lack the ability to produce sesamin entirely [2]. This species contains a homologous enzyme (CYP81Q3) that shows no catalytic activity toward pinoresinol, consistent with the absence of sesamin in this species [2]. The inactive enzyme represents an example of pseudogenization in the lignan biosynthetic pathway [2].

Heterologous production studies have demonstrated the transferability of sesamin biosynthetic capability to other plant species. Transgenic Forsythia plants expressing the sesame CYP81Q1 gene successfully produce sesamin and piperitol, indicating that the basic cellular machinery for supporting sesamin biosynthesis is conserved across plant species [18] [19]. These transgenic plants represent promising alternative sources for sesamin production [18].

Environmental Factors Affecting Biosynthesis

Environmental conditions significantly influence sesamin biosynthesis and accumulation in plants. Temperature represents one of the most critical factors, with optimal sesamin production occurring at temperatures between 28-33°C [16] [17]. Higher temperatures enhance enzyme activity and metabolic flux through the biosynthetic pathway, leading to increased sesamin accumulation [16].

Photoperiod also plays a crucial role in regulating sesamin biosynthesis. Studies have shown that continuous light exposure can increase sesamin content in sesame leaves by up to 30-fold compared to plants grown under conventional photoperiods [17]. This dramatic increase suggests that light-dependent regulatory mechanisms control the expression of biosynthetic genes and enzyme activities [17].

Water availability and stress conditions affect sesamin production through their impact on overall plant metabolism. While sesame plants are relatively drought-tolerant, water stress can alter the allocation of resources toward secondary metabolite production [20]. The relationship between water stress and sesamin accumulation appears to be complex, with moderate stress potentially enhancing lignan production as a protective mechanism [20].

Soil temperature and nutrient availability also influence sesamin biosynthesis. Studies examining the effects of soil temperature on sesamin and sesamolin concentrations have revealed that warmer soil conditions generally favor higher lignan accumulation [16]. The interaction between air temperature and soil temperature creates optimal conditions for maximizing sesamin production [16].

Developmental Regulation in Sesame Plants

The developmental regulation of sesamin biosynthesis in sesame plants follows a highly coordinated temporal pattern that aligns with seed maturation processes. Sesamin accumulation begins during the early stages of seed development but reaches maximum levels around 35 days after pollination [2] [21]. This timing coincides with the peak expression of CYP81Q1 and other biosynthetic genes [2].

During seed development, the accumulation patterns of different lignans show distinct temporal profiles. Sesamin and sesamolin reach their maximum concentrations at 35 days after pollination, with sesamin accumulating to approximately 17.1 μg per seed and sesamolin to 6.1 μg per seed [21]. These compounds remain relatively stable throughout the remainder of seed development [21].

The developmental regulation extends beyond simple accumulation patterns to include the coordinated expression of multiple biosynthetic pathways. Oil biosynthesis, protein accumulation, and lignan formation all show synchronized developmental timing, suggesting integrated regulatory mechanisms [22]. The coordination ensures that sesamin accumulation occurs alongside other essential seed constituents [22].

Germination triggers a dramatic shift in sesamin metabolism, with rapid decreases in sesamin levels accompanied by increases in other lignan metabolites such as sesaminol and pinoresinol [2]. This metabolic reorganization reflects the activation of catabolic pathways and the absence of CYP81Q1 gene expression in germinating seeds [2]. The developmental transition from sesamin accumulation to mobilization represents a critical aspect of seed physiology and plant reproduction [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Exact Mass

354.11033829 g/mol

Monoisotopic Mass

354.11033829 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

123 - 124 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FY3S29JVC9
S7946O4P76

MeSH Pharmacological Classification

Anticholesteremic Agents

Other CAS

81602-22-4
607-80-7

Wikipedia

Sesamin
D&C_Red_33

Dates

Last modified: 08-15-2023
1: Liang YT, Chen J, Jiao R, Peng C, Zuo Y, Lei L, Liu Y, Wang X, Ma KY, Huang Y, Chen ZY. Cholesterol-lowering activity of sesamin is associated with down-regulation on genes of sterol transporters involved in cholesterol absorption. J Agric Food Chem. 2015 Mar 25;63(11):2963-9. doi: 10.1021/jf5063606. Epub 2015 Mar 13. PubMed PMID: 25745846.
2: Monteiro EM, Chibli LA, Yamamoto CH, Pereira MC, Vilela FM, Rodarte MP, Pinto MA, do Amaral Mda P, Silvério MS, Araújo AL, de Araújo Ada L, Del-Vechio-Vieira G, de Sousa OV. Antinociceptive and anti-inflammatory activities of the sesame oil and sesamin. Nutrients. 2014 May 12;6(5):1931-44. doi: 10.3390/nu6051931. PubMed PMID: 24824289; PubMed Central PMCID: PMC4042560.
3: Jiang Z, Li S, Liu Y, Deng P, Huang J, He G. Sesamin induces melanogenesis by microphthalmia-associated transcription factor and tyrosinase up-regulation via cAMP signaling pathway. Acta Biochim Biophys Sin (Shanghai). 2011 Oct;43(10):763-70. doi: 10.1093/abbs/gmr078. Epub 2011 Sep 6. PubMed PMID: 21896570.
4: Kong X, Wang GD, Ma MZ, Deng RY, Guo LQ, Zhang JX, Yang JR, Su Q. Sesamin Ameliorates Advanced Glycation End Products-Induced Pancreatic β-Cell Dysfunction and Apoptosis. Nutrients. 2015 Jun 9;7(6):4689-704. doi: 10.3390/nu7064689. PubMed PMID: 26066015; PubMed Central PMCID: PMC4488808.
5: Ma L, Gong X, Kuang G, Jiang R, Chen R, Wan J. Sesamin ameliorates lipopolysaccharide/d-galactosamine-induced fulminant hepatic failure by suppression of Toll-like receptor 4 signaling in mice. Biochem Biophys Res Commun. 2015 May 29;461(2):230-6. doi: 10.1016/j.bbrc.2015.03.154. Epub 2015 Apr 9. PubMed PMID: 25866179.
6: Liu N, Wu C, Sun L, Zheng J, Guo P. Sesamin enhances cholesterol efflux in RAW264.7 macrophages. Molecules. 2014 Jun 6;19(6):7516-27. doi: 10.3390/molecules19067516. PubMed PMID: 24914897.
7: Tian J, Zhang R, Zhang H, Liu Y, Niu Y, Zhao L, Wang L, Guo H. [Protective effect of sesamin against myocardial injury induced by cadmium chloride in rats]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2014 May;32(5):357-60. Chinese. PubMed PMID: 25169091.
8: Xu P, Cai F, Liu X, Guo L. Sesamin inhibits lipopolysaccharide-induced proliferation and invasion through the p38-MAPK and NF-κB signaling pathways in prostate cancer cells. Oncol Rep. 2015 Jun;33(6):3117-23. doi: 10.3892/or.2015.3888. Epub 2015 Mar 31. PubMed PMID: 25845399.
9: Lin CH, Shen ML, Zhou N, Lee CC, Kao ST, Wu DC. Protective effects of the polyphenol sesamin on allergen-induced T(H)2 responses and airway inflammation in mice. PLoS One. 2014 Apr 22;9(4):e96091. doi: 10.1371/journal.pone.0096091. eCollection 2014. PubMed PMID: 24755955; PubMed Central PMCID: PMC3996011.
10: Hori H, Takayanagi T, Kamada Y, Shimoyoshi S, Ono Y, Kitagawa Y, Shibata H, Nagao M, Fujii W, Sakakibara Y. Genotoxicity evaluation of sesamin and episesamin. Mutat Res. 2011 Feb 3;719(1-2):21-8. doi: 10.1016/j.mrgentox.2010.10.001. Epub 2010 Oct 16. Erratum in: Mutat Res. 2011 Apr 3;721(2):211. PubMed PMID: 20937410.
11: Ide T. Combined effect of sesamin and soybean phospholipid on hepatic fatty acid metabolism in rats. J Clin Biochem Nutr. 2014 May;54(3):210-8. doi: 10.3164/jcbn.13-83. Epub 2014 Apr 12. PubMed PMID: 24894022; PubMed Central PMCID: PMC4042142.
12: Akl MR, Ayoub NM, Abuasal BS, Kaddoumi A, Sylvester PW. Sesamin synergistically potentiates the anticancer effects of γ-tocotrienol in mammary cancer cell lines. Fitoterapia. 2013 Jan;84:347-59. doi: 10.1016/j.fitote.2012.12.013. Epub 2012 Dec 22. PubMed PMID: 23266736.
13: Yasuda K, Sakaki T. How is sesamin metabolised in the human liver to show its biological effects? Expert Opin Drug Metab Toxicol. 2012 Jan;8(1):93-102. doi: 10.1517/17425255.2012.637917. Epub 2011 Nov 19. Review. PubMed PMID: 22098100.
14: Zlabek V, Vestergren AS, Trattner S, Wagner L, Pickova J, Zamaratskaia G. Stimulatory effect of sesamin on hepatic cytochrome P450 activities in Atlantic salmon (Salmo salar L.) is not directly associated with expression of genes related to xenobiotic metabolism. Xenobiotica. 2015;45(7):598-604. doi: 10.3109/00498254.2015.1007111. Epub 2015 Feb 12. PubMed PMID: 25673088.
15: Zhang M, Lee HJ, Park KH, Park HJ, Choi HS, Lim SC, Lee MK. Modulatory effects of sesamin on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells. Neuropharmacology. 2012 Jun;62(7):2219-26. doi: 10.1016/j.neuropharm.2012.01.012. Epub 2012 Jan 24. PubMed PMID: 22293035.
16: Park HJ, Zhao TT, Lee KS, Lee SH, Shin KS, Park KH, Choi HS, Lee MK. Effects of (-)-sesamin on 6-hydroxydopamine-induced neurotoxicity in PC12 cells and dopaminergic neuronal cells of Parkinson's disease rat models. Neurochem Int. 2015 Apr-May;83-84:19-27. doi: 10.1016/j.neuint.2015.01.003. Epub 2015 Mar 3. PubMed PMID: 25747493.
17: Wagner L, Trattner S, Pickova J, Gómez-Requeni P, Moazzami AA. ¹H NMR-based metabolomics studies on the effect of sesamin in Atlantic salmon (Salmo salar). Food Chem. 2014 Mar 15;147:98-105. doi: 10.1016/j.foodchem.2013.09.128. Epub 2013 Oct 1. PubMed PMID: 24206691.
18: Siao AC, Hou CW, Kao YH, Jeng KC. Effect of sesamin on apoptosis and cell cycle arrest in human breast cancer mcf-7 cells. Asian Pac J Cancer Prev. 2015;16(9):3779-83. PubMed PMID: 25987037.
19: Zuo Y, Peng C, Liang Y, Ma KY, Chan HY, Huang Y, Chen ZY. Sesamin extends the mean lifespan of fruit flies. Biogerontology. 2013 Apr;14(2):107-19. doi: 10.1007/s10522-012-9413-4. Epub 2013 Jan 6. PubMed PMID: 23291977.
20: Fukunaga M, Ohnishi M, Shiratsuchi A, Kawakami T, Takahashi M, Motomura M, Egusa K, Urasaki T, Inoue A. Sesamin increases heme oxygenase-1 protein in RAW 264.7 macrophages through inhibiting its ubiquitination process. Eur J Pharmacol. 2014 Oct 15;741:214-21. doi: 10.1016/j.ejphar.2014.08.015. Epub 2014 Aug 26. PubMed PMID: 25169430.

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